![molecular formula C8H12N4OS B2663970 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide CAS No. 933005-82-4](/img/structure/B2663970.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide
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Description
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide involves complex chemical reactions aiming at introducing various substituents to achieve desired biological activities. For instance, the synthesis of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their derivatives demonstrates potential antimicrobial activity, though lacking antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Such synthetic approaches are crucial for developing novel compounds with specific biological activities.
Potential Biological Activities
The research on related compounds has shown a range of potential biological activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives synthesized from various ester ethoxycarbonylhydrazones showed good to moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These findings highlight the chemical's potential in developing new antimicrobial agents.
Anticonvulsant Activities
The evaluation of anticonvulsant activities of certain derivatives, such as 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole and other heterocycle substituents, indicates promising directions for future pharmaceutical applications. These compounds showed significant anticonvulsant activity, suggesting potential use in treating convulsive disorders (Wang, Liu, Wang, Lei, Li, Wei, & Quan, 2019).
Antimicrobial and Antioxidant Properties
The synthesis and biological evaluation of triazolotriazine-based compounds have revealed their potential as antioxidants and antimicrobials. For example, novel 6-aryl-7-alkyl/aryl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5(6H)-thiones exhibited moderate to high antioxidant activity, indicating their potential in designing new antioxidant compounds (Hajri, Alimi, Rtibi, & Sebai, 2022).
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-5(2)6(13)9-7-10-11-8-12(7)3-4-14-8/h5H,3-4H2,1-2H3,(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCPQVNCZBLSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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